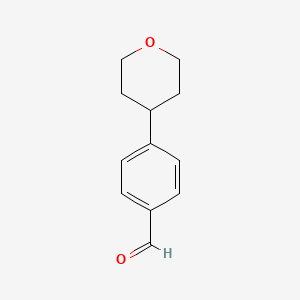

4-(Oxan-4-YL)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

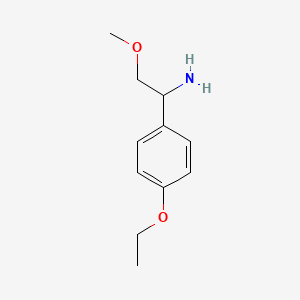

4-(Oxan-4-YL)benzaldehyde is a useful research compound. Its molecular formula is C12H14O2 and its molecular weight is 190.242. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Catalysis and Chemical Reactions

4-(Oxan-4-YL)benzaldehyde and its derivatives have been studied extensively in the context of catalysis and chemical reactions. For example, benzaldehyde derivatives have been synthesized from Sarcodontia crocea and have shown potential as antifungal agents against several phytopathogenic fungi (Kokubun, Rozwadowski, & Duddeck, 2007). Additionally, the compound has been used as a ratiometric fluorescent probe for cysteine and homocysteine, displaying a significant emission wavelength shift upon addition of these compounds (Lin et al., 2008).

2. Synthesis and Characterization

In the field of synthesis and characterization, this compound derivatives have been synthesized and analyzed for various applications. For instance, a method for synthesizing 4-(pyrrolidin-1-ylmethyl)benzaldehyde, an important intermediate for small molecule anticancer drugs, has been developed and optimized, highlighting its significance in pharmaceutical research (Zhang, Cao, Xu, & Wang, 2018).

3. Photocatalysis and Green Chemistry

The application of this compound in green chemistry and photocatalysis is another area of interest. For example, graphitic carbon nitride modified by thermal, chemical, and mechanical processes has been used as a metal-free photocatalyst for the selective synthesis of benzaldehyde from benzyl alcohol, demonstrating the compound's role in environmentally friendly chemical processes (Lima et al., 2017).

4. Medical and Biological Applications

In medical and biological applications, substituted benzaldehydes, including derivatives of this compound, have been designed to increase the oxygen affinity of human hemoglobin and inhibit the sickling of sickle erythrocytes. This suggests a potential therapeutic role in treating sickle cell disease (Beddell et al., 1984).

5. Safety and Hazard Analysis

Finally, the thermal hazard and safety of benzaldehyde oxime, a related compound, have been thoroughly investigated. This research is crucial for ensuring safe handling and storage of these compounds in industrial settings (Deng et al., 2017).

Mechanism of Action

Target of Action

Benzaldehyde, a structurally similar compound, has been shown to target cellular antioxidation systems .

Mode of Action

Aldehydes like benzaldehyde can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 4-(Oxan-4-YL)benzaldehyde may interact with its targets through similar reactions, leading to changes in the target molecules.

Biochemical Pathways

Benzaldehyde has been shown to disrupt cellular antioxidation systems , suggesting that this compound may have similar effects.

Properties

IUPAC Name |

4-(oxan-4-yl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,9,12H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWACNUZFFPOKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CC=C(C=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1276024-97-5 |

Source

|

| Record name | 4-(oxan-4-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

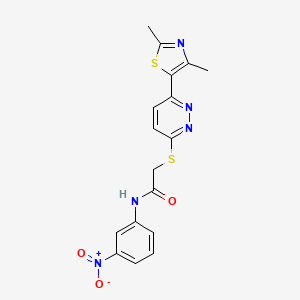

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B3013565.png)

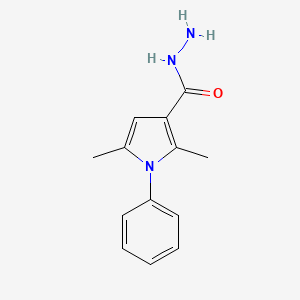

![2-(3'-(3,4-difluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3013567.png)

![7-fluoro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B3013571.png)

![1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate](/img/structure/B3013574.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B3013580.png)

![N1-benzyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B3013584.png)

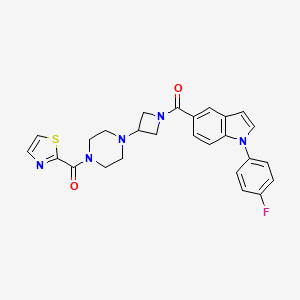

![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B3013586.png)